molecular formula C8H9ClO B1294521 Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 27063-48-5

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No.: B1294521
CAS No.: 27063-48-5
M. Wt: 156.61 g/mol
InChI Key: HXYXVFUUHSZSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is an organic compound with the molecular formula C8H9ClO. It is a derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to yellow liquid with a strong chlorine odor .

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is used in various scientific research applications, including:

Safety and Hazards

“Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride” is an irritating compound that may cause irritation and corrosion when in contact with skin and eyes. Therefore, appropriate personal protective equipment such as goggles, gloves, and protective clothing should be worn during operation .

Mechanism of Action

Target of Action

5-Norbornene-2-carbonyl chloride, also known as Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride or Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, is primarily used in the synthesis of biobased thermoset films and binders of silicon graphite composite electrodes . The primary targets of this compound are the plant oils that are functionalized for the creation of these films and binders .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Specifically, 5-norbornene-2-carbonyl chloride is added to an anhydrous dichloromethane (DCM) solution containing isosorbide (IS), dimethylaminopyridine (DMAP), and trimethylamine . This results in the formation of norbornene-functionalized isosorbide (NB-IS), which is then used in the synthesis of the biobased thermoset films .

Biochemical Pathways

The biochemical pathways involved in the action of 5-Norbornene-2-carbonyl chloride are primarily related to the synthesis of biobased thermoset films. The compound is used to functionalize plant oils, which are then used in the creation of these films . The downstream effects of these pathways include the production of sustainable and environmentally friendly materials for various applications .

Pharmacokinetics

The compound’s reactivity and solubility in various solvents are critical factors in its use in chemical synthesis .

Result of Action

The result of the action of 5-Norbornene-2-carbonyl chloride is the production of norbornene-functionalized plant oils. These oils can then be used in the synthesis of biobased thermoset films and binders of silicon graphite composite electrodes . These materials have potential applications in various industries, including electronics and sustainable energy .

Action Environment

The action of 5-Norbornene-2-carbonyl chloride is influenced by various environmental factors. For instance, the compound is typically used in anhydrous conditions to prevent unwanted side reactions . Additionally, the temperature and the presence of catalysts can significantly affect the efficiency and outcome of the reactions involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is typically synthesized through the reaction of bicyclo[2.2.1]hept-5-ene with chlorine gas. The reaction is usually carried out at low temperatures to avoid side reactions and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle chlorine gas safely. The reaction is conducted in a controlled environment to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Catalysts: Lewis acids can be used to facilitate certain reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXVFUUHSZSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949819
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27063-48-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27063-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027063485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27063-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1-L, three-neck round-bottom flask equipped with a magnetic stirrer, digital thermometer, glass stopper, an addition funnel with a nitrogen gas purge, and a dry-ice cooling bath was charged with freshly distilled cyclopentadiene (248 g, 3.75 mol), which was cooled to 0° C. The addition funnel was charged with freshly distilled acryloyl chloride (317 g, 3.5 mol), which was added drop wise to the reaction over about three hours while maintaining the reaction temperature between 0-10° C. After the acryloyl chloride addition was complete, the cooling bath was removed and the reaction allowed to warm to room temperature overnight. The reaction mixture was distilled under vacuum, collecting 533 g of the title product distilling at 54-56° C. at a pressure of 300 milliTorr.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step Two
Quantity
317 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 5-norbornene-2-carboxylic acid (Aldrich, mixture of endo and exo, 1.25 g, 9.05 mmol) in dichloromethane (50 mL) was treated with oxalyl chloride (0.99 mL, 11.31 mmol) and a catalytic amount of N,N-dimethylformamide (100 μL). The reaction mixture was stirred at ambient temperature for 2 hours and then solvent and excess oxalyl chloride were removed under reduced pressure to yield the title compound which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Reactant of Route 3
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Reactant of Route 4
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Customer
Q & A

Q1: How is Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride used in the synthesis of graft copolymers?

A1: this compound plays a crucial role as a linking agent in the synthesis of graft copolymers containing Poly(phenylene oxide) (PPO) side chains []. The process involves several steps:

    Q2: What is the significance of the "exo" and "endo" configurations of the bicyclic end groups in the macromonomers?

    A2: Research indicates that the configuration of the bicyclic end groups on the PPO macromonomers influences their reactivity in ROMP []. Macromonomers possessing exclusively "exo"-linked bicyclic end groups exhibited higher reactivity compared to those containing a mixture of "exo" and "endo" substituted end groups []. This difference in reactivity highlights the importance of controlling the stereochemistry during the synthesis of these macromonomers to achieve desired molecular weights and properties in the final graft copolymers.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.